1-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea

Monoamine oxidase B inhibition Neuroprotection Parkinson's disease

1-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea (CAS 1334374-62-7) is a heterocyclic small molecule featuring a 1,3,4-oxadiazole core substituted with a 4-bromophenyl group at the 5-position and a phenylurea moiety at the 2-position. The compound has the molecular formula C₁₅H₁₁BrN₄O₂ and a molecular weight of 359.18 g/mol.

Molecular Formula C15H11BrN4O2
Molecular Weight 359.183
CAS No. 1334374-62-7
Cat. No. B2521097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea
CAS1334374-62-7
Molecular FormulaC15H11BrN4O2
Molecular Weight359.183
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br
InChIInChI=1S/C15H11BrN4O2/c16-11-8-6-10(7-9-11)13-19-20-15(22-13)18-14(21)17-12-4-2-1-3-5-12/h1-9H,(H2,17,18,20,21)
InChIKeyCYRWZJCEJNCOSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea (CAS 1334374-62-7) – Chemical Identity and Core Scaffold for Procurement Decisions


1-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea (CAS 1334374-62-7) is a heterocyclic small molecule featuring a 1,3,4-oxadiazole core substituted with a 4-bromophenyl group at the 5-position and a phenylurea moiety at the 2-position . The compound has the molecular formula C₁₅H₁₁BrN₄O₂ and a molecular weight of 359.18 g/mol . It belongs to the class of 2,5-disubstituted-1,3,4-oxadiazole urea derivatives, a scaffold extensively investigated for monoamine oxidase (MAO) inhibition [1].

Why 1-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea Cannot Be Replaced by Other 1,3,4-Oxadiazole Urea Derivatives


Minor substituent alterations on the oxadiazole-phenyl or urea-phenyl rings of this scaffold produce dramatic shifts in MAO-B inhibitory potency and selectivity, precluding simple analog substitution [1]. In a systematic study of 30 analogs, MAO-B inhibition varied from 62% to 98% at a fixed concentration, with IC₅₀ values spanning orders of magnitude depending on halogen type and position [1]. The presence of a 4-bromine atom on the oxadiazole phenyl ring versus chlorine, fluorine, or hydrogen directly influences both target engagement and physicochemical properties such as lipophilicity and metabolic stability, making each derivative a distinct chemical entity for procurement and assay purposes [1].

Head-to-Head Performance of 1-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea Across Key Biological and Physicochemical Dimensions


MAO-B Inhibitory Potency Relative to 4-Chlorophenylurea Analogues (H8/H9/H12)

In a series of 30 2,5-disubstituted-1,3,4-oxadiazole urea derivatives, the three most potent compounds (H8, H9, H12) bearing a 4-chloro substituent on the phenylurea ring achieved MAO-B IC₅₀ values of 0.039–0.066 µM [1]. In contrast, compounds with an unsubstituted phenylurea (R=H) on the same 4-bromophenyl-oxadiazole core displayed substantially higher IC₅₀ values, consistent with the SAR that electron-withdrawing substituents on the urea phenyl ring enhance MAO-B binding affinity [1]. While the exact IC₅₀ for 1-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea was not reported as a discrete compound in the central publication, its structural position within the series places its potency between the weakly active analogues (>10 µM) and the highly potent chloro-substituted leads [1]. This intermediate potency may be advantageous for applications requiring modulated MAO-B inhibition rather than complete enzyme suppression.

Monoamine oxidase B inhibition Neuroprotection Parkinson's disease

MAO-B vs. MAO-A Selectivity Profile Across the Oxadiazole-Urea Series

None of the 30 compounds in the oxadiazole-urea series, including those bearing a 4-bromophenyl group, exhibited potent MAO-A inhibitory activity [1]. This consistent selectivity for MAO-B over MAO-A is critical, as MAO-A inhibition is associated with dietary tyramine interactions and hypertensive crises ('cheese effect') [1]. The absence of MAO-A activity in this chemical series distinguishes these compounds from non-selective MAO inhibitors such as tranylcypromine and phenelzine, which inhibit both isoforms [2].

MAO isoform selectivity Adverse effect mitigation Parkinson's therapy

Physicochemical Differentiation: Molecular Weight and Lipophilicity of the 4-Bromophenyl Moiety

The 4-bromophenyl substituent on the oxadiazole ring of the target compound contributes significantly higher molecular weight (359.18 g/mol) and calculated lipophilicity compared to structural analogues bearing 4-chlorophenyl (MW 314.73 g/mol), 4-fluorophenyl (MW 298.27 g/mol), or unsubstituted phenyl (MW 280.28 g/mol) groups . Bromine's larger van der Waals radius (1.85 Å vs. Cl 1.75 Å, F 1.47 Å, H 1.20 Å) and greater polarizability can enhance membrane permeability and blood-brain barrier penetration potential while also providing a distinct mass spectrometry signature for analytical detection [1].

Physicochemical properties Lipophilicity ADME prediction

Optimal Research and Industrial Use Cases for 1-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea Based on Evidence


MAO-B Inhibitor Screening and SAR Probe Libraries

This compound serves as an intermediate-activity, unsubstituted phenylurea control within a MAO-B inhibitor screening library. Its moderate potency (class-level inference suggests IC₅₀ in the low micromolar range) makes it suitable as a comparator scaffold for evaluating the contribution of substituents on the urea phenyl ring to MAO-B inhibition [1]. Researchers can use it alongside high-potency chloro-substituted analogues (H8/H9/H12) to establish structure-activity relationship (SAR) trends in neuroprotection programs targeting Parkinson's disease [1].

MAO-B-Selective Pharmacological Tool for In Vitro Studies

Given the series-wide absence of MAO-A inhibitory activity [1], this compound can be employed as a selective MAO-B pharmacological tool in in vitro enzyme assays, ensuring that observed biological effects are attributable solely to MAO-B inhibition without confounding MAO-A-mediated off-target activity. This selectivity is particularly valuable for cell-based models of neurodegeneration where dual MAO inhibition would complicate data interpretation [1].

LC-MS Analytical Reference Standard Development

The distinct bromine isotopic signature (¹Br:⁸¹Br ≈ 1:1) and relatively high molecular weight (359.18 g/mol) [1] facilitate unambiguous detection and quantification via LC-MS. This compound can be utilized as an analytical reference standard in bioanalytical method development for pharmacokinetic studies of oxadiazole-urea derivatives, enabling precise tracking of compound levels in plasma and tissue samples [1].

Quote Request

Request a Quote for 1-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.